molecular formula C11H13NO2 B12942593 1-Ethyl-6-methoxy-1H-indol-5-ol

1-Ethyl-6-methoxy-1H-indol-5-ol

Cat. No.: B12942593
M. Wt: 191.23 g/mol
InChI Key: QKXTYZNXZJEJBA-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-1H-indol-5-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-Ethyl-6-methoxy-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-6-methoxy-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-Ethyl-6-methoxy-1H-indol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methoxy-1H-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular signaling pathways. For example, they can modulate the activity of neurotransmitter receptors, enzymes involved in metabolic pathways, and proteins related to cell growth and apoptosis .

Comparison with Similar Compounds

1-Ethyl-6-methoxy-1H-indol-5-ol can be compared with other indole derivatives such as:

    1-Methyl-1H-indole-3-carboxaldehyde: Known for its use in the synthesis of pharmaceuticals.

    5-Bromo-1H-indole: Used in the development of anticancer agents.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-ethyl-6-methoxyindol-5-ol

InChI

InChI=1S/C11H13NO2/c1-3-12-5-4-8-6-10(13)11(14-2)7-9(8)12/h4-7,13H,3H2,1-2H3

InChI Key

QKXTYZNXZJEJBA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=CC(=C(C=C21)OC)O

Origin of Product

United States

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